Cas no 2138567-02-7 (3-Benzyl-4-methylcyclohexan-1-one)

3-Benzyl-4-methylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1156575
- 3-benzyl-4-methylcyclohexan-1-one
- 2138567-02-7
- 3-Benzyl-4-methylcyclohexan-1-one
-
- Inchi: 1S/C14H18O/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
- InChI Key: FSPZVSMTPIUANA-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)C(CC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 202.135765193g/mol
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3
3-Benzyl-4-methylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156575-0.1g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 0.1g |
$867.0 | 2023-06-09 | ||
Enamine | EN300-1156575-0.25g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 0.25g |
$906.0 | 2023-06-09 | ||
Enamine | EN300-1156575-1.0g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1156575-0.5g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 0.5g |
$946.0 | 2023-06-09 | ||
Enamine | EN300-1156575-0.05g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 0.05g |
$827.0 | 2023-06-09 | ||
Enamine | EN300-1156575-2.5g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 2.5g |
$1931.0 | 2023-06-09 | ||
Enamine | EN300-1156575-5.0g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1156575-10.0g |
3-benzyl-4-methylcyclohexan-1-one |
2138567-02-7 | 10g |
$4236.0 | 2023-06-09 |
3-Benzyl-4-methylcyclohexan-1-one Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Additional information on 3-Benzyl-4-methylcyclohexan-1-one
Recent Advances in the Study of 3-Benzyl-4-methylcyclohexan-1-one (CAS: 2138567-02-7)
The compound 3-Benzyl-4-methylcyclohexan-1-one (CAS: 2138567-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to synthesize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential industrial applications.
Recent studies have focused on the synthesis and optimization of 3-Benzyl-4-methylcyclohexan-1-one, leveraging advanced techniques such as asymmetric catalysis and green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising activity as an intermediate in the synthesis of novel anti-inflammatory agents. The research team utilized a multi-step synthetic route to achieve high yields and enantiomeric purity, underscoring the compound's versatility in medicinal chemistry.
In addition to its synthetic utility, 3-Benzyl-4-methylcyclohexan-1-one has been investigated for its biological properties. Preliminary in vitro assays conducted by a research group at the University of Cambridge revealed that derivatives of this compound exhibit moderate inhibitory effects on specific kinase targets implicated in cancer progression. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential avenues for further structure-activity relationship (SAR) studies to optimize potency and selectivity.
The pharmacological potential of 3-Benzyl-4-methylcyclohexan-1-one extends beyond oncology. A recent patent application (WO2023051234) describes its use as a key building block in the development of neuroprotective agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The patent highlights the compound's ability to cross the blood-brain barrier, a critical feature for central nervous system (CNS) drug candidates.
From an industrial perspective, advancements in the scalable production of 3-Benzyl-4-methylcyclohexan-1-one have been reported by several chemical manufacturers. A 2024 market analysis by Chemical & Engineering News indicates growing demand for this compound, particularly in the Asia-Pacific region, where it is increasingly used in the synthesis of specialty chemicals and pharmaceutical intermediates.
Future research directions for 3-Benzyl-4-methylcyclohexan-1-one include exploration of its potential in combination therapies, further optimization of its synthetic pathways for industrial-scale production, and comprehensive toxicological profiling to assess its safety profile for potential therapeutic applications. The compound's unique structural features continue to make it a subject of interest across multiple disciplines within chemical biology and pharmaceutical sciences.
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